methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride
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Overview
Description
methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a chemical compound with the molecular formula C10H12N2O3•HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an aminobenzoyl group and an aminoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride typically involves the reaction of 4-aminobenzoic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the ester linkage. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and proteins, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(3-aminobenzoyl)amino]acetate
- Ethyl [(4-methoxybenzyl)amino]acetate
- Methyl { [2-(4-morpholinyl)ethyl]amino}acetate
Uniqueness
methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-[(4-aminobenzoyl)amino]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7;/h2-5H,6,11H2,1H3,(H,12,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCWWIWEVTZOCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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